

# An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxychelerythrine

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## Compound of Interest

Compound Name: 6-Ethoxychelerythrine

Cat. No.: B15356935

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## Introduction

**6-Ethoxychelerythrine** is a synthetic derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine. Chelerythrine, isolated from plants such as *Chelidonium majus*, is known for a wide range of biological activities, including its role as a potent inhibitor of Protein Kinase C (PKC). As an analogue, **6-Ethoxychelerythrine** is of significant interest to researchers for its potential pharmacological applications, which may mirror or diverge from its parent compound. This technical guide provides a comprehensive overview of the available physicochemical properties of **6-Ethoxychelerythrine**, details experimental methodologies for their determination, and explores the known signaling pathways of its parent compound, chelerythrine, to infer potential biological activities.

## Physicochemical Properties

A thorough review of available literature and chemical supplier data provides the following physicochemical information for **6-Ethoxychelerythrine**. It is important to note that specific quantitative experimental values for several properties are not widely published.

Table 1: Summary of Physicochemical Data for **6-Ethoxychelerythrine**

Property	Value	Source/Notes
Molecular Formula	C <sub>23</sub> H <sub>23</sub> NO <sub>5</sub>	Multiple chemical suppliers
Molecular Weight	393.44 g/mol	Calculated from molecular formula
Appearance	White to off-white powder	General description from suppliers
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	General information from suppliers
Melting Point	Data not available in cited literature	Ambiguity exists across different chemical suppliers. Further verification is required.
Boiling Point	Data not available in cited literature	
pKa	Data not available in cited literature	
logP	Data not available in cited literature	
CAS Number	79559-55-0 and 7451-89-0	

## Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a compound like **6-Ethoxychelerythrine** are outlined below. These are generalized methods that can be adapted for this specific molecule.

### Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

- Apparatus: Capillary melting point apparatus.

- Procedure:
  - A small, finely powdered sample of **6-Ethoxychelerythrine** is packed into a capillary tube, sealed at one end.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
  - The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

## Determination of Solubility

Solubility is determined by observing the dissolution of the solute in a given solvent.

- Apparatus: Glass vials or test tubes, vortex mixer, analytical balance.
- Procedure:
  - A known mass of **6-Ethoxychelerythrine** (e.g., 1 mg) is placed into a vial.
  - A known volume of the solvent (e.g., 1 mL of DMSO) is added.
  - The mixture is vortexed for a set period (e.g., 1-2 minutes) at room temperature.
  - Visual observation is used to determine if the solid has completely dissolved. If not, the mixture can be gently heated to assess temperature effects on solubility.
  - The process is repeated with different solvents to establish a solubility profile.

## Determination of pKa and logP

The acid dissociation constant (pKa) and the partition coefficient (logP) are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

- Apparatus: UV-Vis spectrophotometer, pH meter, separatory funnel, HPLC.

- pKa Determination (UV-Metric Method):
  - A stock solution of **6-Ethoxychelerythrine** is prepared in a suitable organic solvent (e.g., methanol).
  - A series of aqueous buffer solutions with a range of known pH values are prepared.
  - A small aliquot of the stock solution is added to each buffer solution.
  - The UV-Vis absorbance spectrum of each solution is recorded.
  - The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value.
- logP Determination (Shake-Flask Method):
  - A solution of **6-Ethoxychelerythrine** is prepared in a biphasic system of n-octanol and water.
  - The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
  - The mixture is then centrifuged to ensure complete phase separation.
  - The concentration of **6-Ethoxychelerythrine** in each phase is determined using a suitable analytical technique, such as HPLC.
  - The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

## Signaling Pathways and Biological Activity (Inferred from Chelerythrine)

Direct studies on the signaling pathways affected by **6-Ethoxychelerythrine** are not readily available in the scientific literature. However, significant research has been conducted on its parent compound, chelerythrine, providing a basis for inferring potential biological activities. It

is crucial to note that the addition of an ethoxy group may alter the potency, selectivity, and overall pharmacological profile of the molecule.

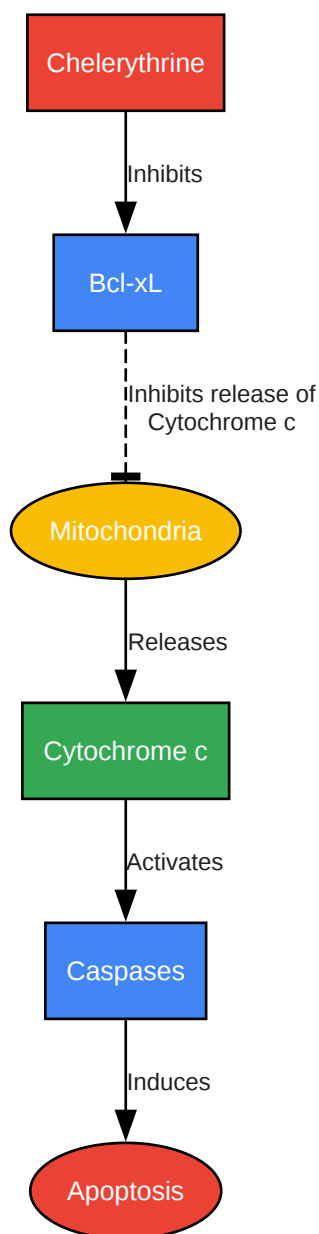
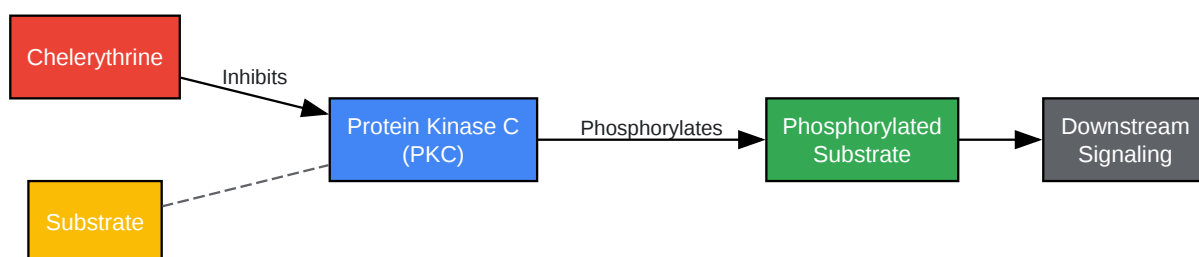
Chelerythrine is a well-documented and potent inhibitor of Protein Kinase C (PKC), with a reported  $IC_{50}$  of 0.66  $\mu$ M.<sup>[1]</sup> It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.<sup>[1]</sup> The inhibition of PKC is a key mechanism that underlies many of chelerythrine's observed biological effects.

## Apoptosis Induction

Chelerythrine is known to induce apoptosis in various cancer cell lines.<sup>[2][3]</sup> This pro-apoptotic effect is mediated through multiple signaling pathways:

- **Mitochondrial Pathway:** Chelerythrine can induce mitochondrial depolarization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.<sup>[4][5]</sup> It has also been shown to inhibit the anti-apoptotic protein Bcl-xL.<sup>[6][7]</sup>
- **MAPK Pathway:** Chelerythrine can activate the p38 and JNK MAP kinase pathways, which are involved in stress responses and can lead to apoptosis.<sup>[3][6]</sup>
- **Wnt/ $\beta$ -catenin Pathway:** Some studies suggest that chelerythrine can inhibit the Wnt/ $\beta$ -catenin signaling pathway, which is often dysregulated in cancer.<sup>[8]</sup>

The following diagrams illustrate the key signaling pathways influenced by chelerythrine.



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